

Tyrosinase (206-214) peptide solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Tyrosinase (206-214), human

Cat. No.: B066410

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Application Notes and Protocols: Tyrosinase (206-214) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key epitope derived from the human tyrosinase protein.^{[1][2][3][4]} This peptide is recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs) and is a valuable tool in cancer research and immunotherapy development, particularly for melanoma.^{[1][2][3][4]} Its primary application lies in the stimulation of antigen-specific T cells in various assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays, to generate and study melanoma-specific T cell responses for potential use in adoptive immunotherapy and peptide-based vaccines.^{[1][2]}

This document provides detailed application notes on the solubility of the Tyrosinase (206-214) peptide in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with comprehensive protocols for its use in T cell-based immunological assays.

Peptide Characteristics

Property	Value
Sequence	Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe (AFLPWHRLF)
Molecular Weight	1186.41 g/mol
Molecular Formula	C61H83N15O10
Appearance	White to off-white solid/lyophilized powder
Purity	Typically >95%

Solubility of Tyrosinase (206-214) Peptide

The Tyrosinase (206-214) peptide is characterized as a hydrophobic peptide due to its amino acid composition, which dictates its solubility properties. It is generally poorly soluble in aqueous solutions and requires organic solvents for effective dissolution.

Quantitative Solubility Data:

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL (84.29 mM)	Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
10% DMSO in 40% PEG300, 5% Tween-80, and 45% Saline	≥ 2.08 mg/mL (1.75 mM)	This co-solvent mixture is suitable for in vivo applications and results in a clear solution. [1]
10% DMSO in 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL (1.75 mM)	An alternative co-solvent formulation for in vivo use, yielding a clear solution.[1][2]
10% DMSO in 90% corn oil	≥ 2.08 mg/mL (1.75 mM)	A lipid-based formulation for in vivo administration.[2]

Qualitative Solubility and General Recommendations:

For peptides with a high proportion of hydrophobic residues, such as Tyrosinase (206-214), the following guidelines are recommended for solubilization:

- **Organic Solvents:** Besides DMSO, other organic solvents like dimethylformamide (DMF) and acetonitrile (ACN) can be used to dissolve this peptide.[5] It is advisable to first dissolve the peptide in a small amount of the pure organic solvent and then slowly add an aqueous buffer to the desired concentration.
- **Aqueous Solutions:** Direct dissolution in water or phosphate-buffered saline (PBS) is not recommended due to the peptide's hydrophobic nature, which may lead to incomplete solubilization or precipitation.
- **Sonication and Warming:** To aid dissolution, brief sonication or gentle warming can be applied.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Tyrosinase (206-214) peptide in DMSO, which can be further diluted for various in vitro and in vivo applications.

Materials:

- Tyrosinase (206-214) peptide (lyophilized powder)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic water bath

Procedure:

- **Equilibration:** Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
- **Mass Calculation:** To prepare a 10 mM stock solution, use the following calculation based on the peptide's molecular weight (1186.41 g/mol):
 - For 1 mg of peptide, add 84.29 μ L of DMSO.
 - For 5 mg of peptide, add 421.44 μ L of DMSO.
 - For 10 mg of peptide, add 842.88 μ L of DMSO.
- **Reconstitution:** Carefully add the calculated volume of anhydrous DMSO to the vial containing the peptide.

- Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[1]

Protocol 2: ELISPOT Assay for Detection of Tyrosinase (206-214)-Specific T cells

This protocol outlines the key steps for performing an Enzyme-Linked Immunospot (ELISPOT) assay to quantify the number of T cells that secrete cytokines (e.g., IFN- γ) in response to stimulation with the Tyrosinase (206-214) peptide.

Materials:

- PVDF-membrane 96-well ELISPOT plates
- Capture and detection antibodies specific for the cytokine of interest (e.g., IFN- γ)
- Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
- Substrate for the enzyme (e.g., BCIP/NBT or AEC)
- Peripheral blood mononuclear cells (PBMCs) or other immune cell populations
- Tyrosinase (206-214) peptide stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking solution (e.g., cell culture medium)

Procedure:

Day 1: Plate Coating

- Pre-wet the ELISPOT plate membrane with 35% ethanol for 1 minute.
- Wash the plate 3-5 times with sterile PBS.
- Coat the wells with the capture antibody diluted in PBS and incubate overnight at 4°C.

Day 2: Cell Stimulation

- Wash the plate with PBS to remove the unbound capture antibody.
- Block the wells with cell culture medium for at least 2 hours at 37°C.
- Prepare the Tyrosinase (206-214) peptide working solution by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µg/mL).
- Remove the blocking solution from the wells.
- Add the peptide working solution to the appropriate wells. Include positive (e.g., phytohemagglutinin) and negative (e.g., medium with DMSO vehicle) controls.
- Add the cell suspension (e.g., $2-3 \times 10^5$ PBMCs per well) to each well.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.

Day 3: Detection and Spot Development

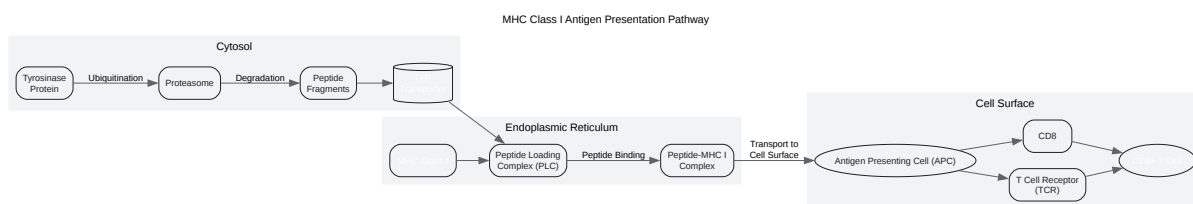
- Wash the plate with wash buffer to remove the cells.
- Add the biotinylated detection antibody diluted in a suitable buffer and incubate for 2 hours at 37°C.
- Wash the plate with wash buffer.
- Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
- Wash the plate with wash buffer.
- Add the substrate solution and monitor for spot development.

- Stop the reaction by washing the plate with tap water.
- Allow the plate to dry completely before analyzing the spots using an ELISPOT reader.

Visualizations

MHC Class I Antigen Presentation Pathway

The Tyrosinase (206-214) peptide is presented to CD8+ T cells via the MHC class I pathway. The following diagram illustrates the key steps involved in this process.



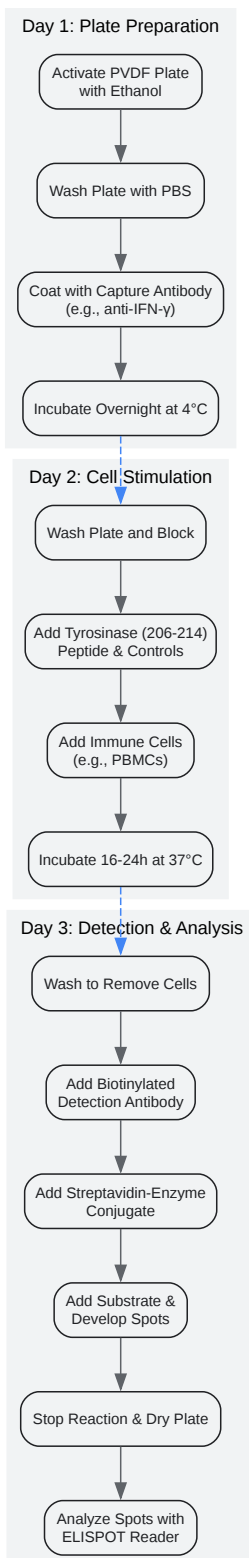
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Caption: MHC Class I antigen presentation of Tyrosinase (206-214).

Experimental Workflow for ELISPOT Assay

The following diagram outlines the sequential steps of the ELISPOT assay for analyzing T cell responses to the Tyrosinase (206-214) peptide.

ELISPOT Assay Experimental Workflow

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Caption: Step-by-step workflow for the ELISPOT assay.

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